The following table consolidates the key physical and solubility data for Bromofluoromethane (CH₂BrF):
| Property | Value |
|---|---|
| Molecular Formula | CH₂BrF [1] |
| Molar Mass | 112.93 g/mol [1] |
| Physical State (at std. cond.) | Gas [1] |
| Boiling Point | 19 °C (66 °F; 292 K) [1] |
| Solubility in Alcohol | Soluble [1] |
| Solubility in Chloroform | Very soluble [1] |
| Standard Molar Entropy (S°gas) | 276.3 J/(mol·K) [1] |
| Heat Capacity (cp) | 49.2 J/(mol·K) [1] |
While several methods exist for preparing this compound, the most effective one involves the reductive debromination of dithis compound [1]. This method provides the highest yield.
The synthesis workflow involves a specific chemical reaction, which can be visualized as follows:
The detailed methodology, based on a patented process, is as follows [2]:
This compound is not just a laboratory reagent but is also used in the manufacture of pharmaceuticals and other chemicals [1]. Please be aware of the following:
The table below summarizes the key thermophysical properties of bromofluoromethane (CH₂BrF) found in the search results:
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Molar Entropy ((S^{\ominus}_{gas})) | 276.3 [1] [2] | J/(mol·K) | |
| Heat Capacity ((c_p)) | 49.2 [1] [2] | J/(mol·K) | |
| Molar Mass | 112.93 [1] | g/mol | |
| Boiling Point | 19 [1] | °C | |
| Density | 1.773 [2] | g/cm³ |
The search results indicate that highly accurate thermophysical data, such as entropy, are derived from advanced experimental techniques and computational methods [3]. The National Institute of Standards and Technology (NIST) employs rigorous methodologies for this purpose.
The following diagram illustrates the general workflow for determining these properties, synthesized from the description of the NIST ThermoData Engine [3].
Figure 1: Workflow for critical evaluation of thermophysical property data, as implemented by NIST [3].
Key methodologies include [3]:
This compound is an important reagent and building block in the synthesis of more complex molecules [1] [4].
The search results provided high-quality information for this compound. For other related compounds, you can consult authoritative databases:
| Method | Key Reactant(s) | Key Agent/Conditions | Reported Yield | Key Advantage/Note |
|---|---|---|---|---|
| Reductive Debromination [1] [2] | Dithis compound | Sodium Amalgam | Not Specified | Patented process; uses mercury, which is highly toxic. [1] |
| Catalytic Cracking [3] | 1,1,2,2-tetrafluoro-1-methoxyethane & Bromine | Metal Fluoride Catalyst (e.g., AlF₃) | Not Specified | Uses more complex starting material. [3] |
| Organotin Hydride Reduction [2] | Dithis compound | Organotin Hydride | Highest Yield | Cited as highest yield method; organotin compounds are typically toxic and costly. [2] |
| Hunsdiecker Reaction [2] | Salts of Fluoroacetic Acid | Not Specified | Ineffective | Historically "ineffective" with poor yields. [2] |
The following workflow diagram illustrates the general sequence for the catalytic cracking method, which is derived from a patent.
Synthesis of this compound via catalytic cracking and recycling [3]
Here are more detailed steps for two of the synthesis methods referenced in the search results.
This method involves a gas-phase reaction where a complex fluorinated ether is cracked and brominated in a single step.
This patent describes a method to remove a single bromine atom from dithis compound.
| Industrial Designation | Chemical Formula | Chemical Name (Common Name) | Ozone-Depleting Potential (ODP) |
|---|---|---|---|
| HBFC-31B1 [1] | CH₂FBr | Bromofluoromethane [2] | 0.73 [2] [1] |
| HBFC-22B1 [1] | CHF₂Br | Bromodifluoromethane [2] | 0.74 [2] [1] |
| HBFC-21B2 [1] | CHFBr₂ | Dithis compound [2] | 1.00 [2] [1] |
Ozone-depleting substances (ODS) like this compound are generally stable in the lower atmosphere (troposphere) and only degrade under intense ultraviolet light once they reach the stratosphere. There, they break down and release bromine atoms, which then catalyze the destruction of ozone molecules [2]. The following diagram illustrates the lifecycle and impact of such substances.
Lifecycle of this compound (ODS) leading to ozone depletion.
This compound is listed as a controlled substance under the Montreal Protocol on Substances that Deplete the Ozone Layer [3]. In the United States, it is classified as a Class I ODS (Group VII) [2], which are subject to strict production and consumption phase-outs. The European Union's Ozone Regulation also controls these substances, often going beyond the requirements of the Montreal Protocol [3].
Recent scientific assessments highlight the growing importance of understanding Very Short-Lived Substances (VSLS), which include some brominated compounds. Although this compound itself is not specifically mentioned as a focus of this recent research, the principles are relevant:
The table below summarizes the key identification and physical property data for Bromofluoromethane.
| Property | Value |
|---|---|
| CAS Registry Number | 373-52-4 [1] [2] [3] |
| Molecular Formula | CH₂BrF [1] [2] [3] |
| Molecular Weight | 112.93 g/mol [1] [2] [3] |
| Appearance | Gas [2] |
| Boiling Point | 17-19 °C [2] [3] [4] |
| Density | 1.76 g/cm³ [3] |
| Flash Point | -34.3 ± 13.3 °C [4] |
| Solubility | Soluble in alcohol; very soluble in chloroform [2] |
The following table outlines the known hazard information. Please note that this is not a substitute for a full SDS.
| Category | Information |
|---|---|
| GHS Hazard Statements | H330: Fatal if inhaled. [3] |
| H420: Harms public health and the environment by destroying ozone in the upper atmosphere. [3] | |
| Hazard Codes | T (Toxic) [3] [4] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [3] [4] |
| S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. [3] [4] | |
| Transport Classification | UN 2810 [3] [4] |
This compound can be prepared by several methods, though many traditional approaches have been inefficient. The following diagram illustrates a patented preparation workflow involving catalytic cracking.
A workflow for preparing this compound via catalytic cracking [5].
According to a patent, one industrial preparation method involves a gas-phase reaction. The process starts with introducing bromoethane and fluorine gas into a reaction vessel at elevated temperatures (e.g., 50-150°C) to form an intermediate. This intermediate is then passed through a catalyst layer, such as aluminum fluoride (AlF₃), at high temperatures (300-500°C) for catalytic cracking. The resulting gas mixture is cooled, liquefied, and separated to remove impurities like hydrogen bromide and carbon dioxide, followed by drying and rectification to obtain the final product [5].
Other documented synthetic routes include:
The following tables summarize the key NMR and IR spectroscopic properties found in the search results.
Table 1: NMR Spectral Data The following proton, carbon, and fluorine NMR shifts were reported for Bromofluoromethane. [1]
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant |
|---|---|---|---|
| ^1H | CDCl₃ | 6.1 (doublet) | J(H-F) = 48 Hz |
| ^13C | CDCl₃ | 77.4 (doublet) | J(C-F) = 247 Hz |
| ^19F | CDCl₃ | -163.5 (triplet) | J(F-H) = 48.9 Hz |
Table 2: Infrared Spectral Data The fundamental vibrational modes of CH₂BrF and its isotopomers (CH₂⁷⁹BrF and CH₂⁸¹BrF) were analyzed. The following assignments were made. [2]
| Vibration Mode | Approximate Frequency / Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| ν₅ | Not explicitly stated | Assignment revised; involved in Fermi resonance with 2ν₆. [2] |
| ν₆ | Not explicitly stated | Overtone (2ν₆) is in Fermi resonance with ν₅. [2] |
| C-H Stretches | ~2900 | Region affected by Fermi resonance perturbations. [2] |
| Combination Bands | ~5900 | Region affected by Fermi resonance perturbations. [2] |
The spectroscopic studies often rely on high-purity samples. A common synthesis method for CH₂BrF is the Borodine-Hunsdiecker decarboxylation of silver fluoroacetate. [2] [3]
CH₂FCO₂Ag + Br₂ → CH₂BrF + CO₂ + AgBr [2]The diagram below outlines the general workflow for obtaining and analyzing the spectroscopic properties of this compound, from synthesis to data interpretation.
Workflow for spectroscopic analysis of CH₂BrF
This compound is used as an alkylating agent in the final step of synthesizing Fluticasone Propionate (FP), a potent inhaled corticosteroid for asthma treatment [1]. This method, described in patent literature, involves reacting this compound with a thiocarboxylic acid intermediate (compound 9) to form the final thioester product directly. This shorter synthesis provides a higher yield compared to older, multi-step routes [1].
However, a major disadvantage is that this compound is an Ozone Depleting Substance (ODS) with an Ozone Depletion Potential (ODP) of 0.73. Its production and use are regulated and being phased out under the Montreal Protocol [1] [2].
Research has developed a this compound-free synthetic route for Fluticasone Propionate using a Xenon Difluoride (XeF2)-assisted fluorodecarboxylation [1]. The following workflow outlines the key steps, from initial intermediate to the final active pharmaceutical ingredient.
1. Synthesis of S-(tert-Butoxycarbonylmethyl) Ester Intermediate (Compound 14)
2. Protection of 11β-Hydroxyl Group (Compound 15)
3. Hydrolysis to Carboxylic Acid (Compound 16)
4. Key Fluorodecarboxylation Reaction
5. Final Deprotection to Fluticasone Propionate
The table below summarizes the key differences between the traditional method and the greener alternative.
| Feature | Traditional this compound Route | Green Fluorodecarboxylation Route |
|---|---|---|
| Key Reagent | This compound | Xenon Difluoride (XeF₂) |
| Ozone Depletion Potential (ODP) | 0.73 (High) [1] | None (Ozone-Safe) |
| Synthetic Steps to FP | Shorter (Direct alkylation) [1] | Longer (Multi-step sequence) [1] |
| Reported Yield | Higher [1] | Lower (~10% for fluorodecarboxylation/deprotection) [1] |
| Key Challenge | Phased out under Montreal Protocol [1] | Low yield and formation of side products [1] |
Bromofluoromethane (CH₂FBr, BFM) has emerged as a crucial reagent for late-stage fluoromethylation in the development of positron emission tomography (PET) radiopharmaceuticals. Its fluorine-18 labeled analog, [¹⁸F]this compound ([¹⁸F]BFM), serves as a versatile precursor for introducing the fluorine-18 isotope into complex biomolecules through nucleophilic substitution reactions. This application is particularly valuable in radiochemistry because fluorine-18 possesses excellent nuclear properties for PET imaging, including a 109.7-minute half-life and low positron energy (0.635 MeV), which results in high-resolution images [1]. The strategic importance of [¹⁸F]BFM lies in its ability to facilitate radiolabeling of heat-sensitive compounds and molecules that cannot withstand the harsh conditions typically required for direct nucleophilic fluorination.
The well-established commercial utility of this compound is exemplified by its application in the synthesis of fluticasone propionate, the active pharmaceutical ingredient found in Flonase and Advair, through a late-stage fluoromethylation of a thioacid [2]. This reaction, performed under mild conditions (K₂CO₃, DMF, -60°C to 0°C), yields the target compound with 78% efficiency, demonstrating the chemical robustness of BFM as a fluoromethylating agent. In radiochemistry, this approach has been adapted to label various compounds of biomedical interest, including enolates, phenols, and oximes, providing access to a diverse array of PET tracers for imaging neurological targets and oncological processes [2] [3].
This compound is a colorless gas with a molecular weight of 112.93 g/mol and a boiling point of +17.5°C [2]. Its physical characteristics include a density of 1.76 g/cm³ at 20°C and a vapor pressure of 2.25 bar at 50°C, making it suitable for handling in sealed reactor systems. When stored at 20°C, the compound demonstrates excellent stability with a shelf-life of 18 months [2]. The chemical structure of BFM, featuring both bromine and fluorine atoms on a methyl group, creates a reactive disparity that enables selective substitution where the bromine atom serves as a superior leaving group compared to fluorine.
The fluorine-18 labeled analog, [¹⁸F]this compound, is synthesized at high specific radioactivities, with reported values reaching 934 GBq/μmol (median, corrected at end of radionuclide production) and ranging from 40 to 9900 GBq/μmol across 83 syntheses [4]. This high specific activity is crucial for PET tracer development because it ensures minimal mass administration while maintaining sufficient radioactive signal for detection, thereby avoiding pharmacological effects or receptor saturation that could compromise imaging results [1]. The radiochemical versatility of [¹⁸F]BFM stems from its ability to participate in various fluoromethylation reactions, functioning as an efficient reagent for introducing the [¹⁸F]fluoromethyl group into diverse molecular scaffolds under relatively mild conditions compared to direct fluorination methods.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 112.93 g/mol | - |
| Boiling Point | +17.5°C | - |
| Melting Point | -121°C | - |
| Density | 1.76 g/cm³ | 20°C |
| Vapor Pressure | 2.25 bar | 50°C |
| Purity | 99.5%-99.9% | (pharma grade) |
| Stability | 18 months | 20°C |
The synthesis of [¹⁸F]this compound follows a straightforward approach involving nucleophilic substitution of dibromomethane with [¹⁸F]fluoride. This process has been successfully automated for reliability and consistent production, essential for routine clinical use of resulting radiopharmaceuticals [4]. The typical procedure begins with the production of [¹⁸F]fluoride through proton bombardment of [¹⁸O]water in a cyclotron, yielding an aqueous solution of [¹⁸F]fluoride with high specific activity [5] [1]. This solution is then processed to remove water and enhance the nucleophilicity of the fluoride ion through the addition of a phase transfer catalyst such as kryptofix-222 (K222) and potassium carbonate [5].
The crucial reaction step involves the substitution of one bromine atom in dibromomethane with [¹⁸F]fluoride. The reaction is typically carried out in polar aprotic solvents like acetonitrile, DMF, or DMSO at moderate temperatures (ranging from room temperature to 100°C) for approximately 15 minutes [1]. The [¹⁸F]this compound produced is then purified through trapping methods and distilled to separate it from the reaction mixture, yielding a pure product suitable for subsequent radiolabeling applications. This automated synthesis and purification system achieves reliable production of [¹⁸F]BFM at the high specific radioactivities necessary for developing effective PET radiotracers [4].
Quality assessment of the synthesized [¹⁸F]this compound is critical to ensure its suitability for radiopharmaceutical production. The validation process typically includes determination of radiochemical purity and specific radioactivity using analytical methods such as high-performance liquid chromatography (HPLC) with UV-absorbance detection and liquid chromatography with mass spectrometric detection [4]. These techniques confirm the chemical identity and radiochemical purity of the product while precisely quantifying its specific activity. The median specific radioactivity for [¹⁸F]BFM, corrected at the end of radionuclide production, has been established at 934 GBq/μmol with a range of 40-9900 GBq/μmol across numerous productions (n=83) [4].
[¹⁸F]this compound has proven particularly valuable in the development of neuroimaging agents targeting various neurotransmitter systems. A prominent example is the synthesis of [¹⁸F]FMeNER-D2, a radiotracer used for imaging the norepinephrine transporter in the brain [6]. This tracer is synthesized through a simplified one-pot ¹⁸F-fluoromethylation method where [¹⁸F]fluoromethyl-d₂-tosylate, prepared from [¹⁸F]BFM, reacts with the precursor molecule NER. This optimized protocol achieves a radiochemical yield of 9.0% ± 0.8% (non-decay corrected) with high molar activity (130-275 GBq/μmol) and excellent radiochemical purity (>97%) in a total synthesis time of approximately 66 minutes [6].
Another significant application is the creation of S-([¹⁸F]fluoromethyl)-(+)-McN5652 ([¹⁸F]FMe-McN), a potential PET radioligand for the serotonin transporter [3]. This tracer was developed to address the limitations of carbon-11 labeled McN5652, whose short half-life (20.4 min) restricted its clinical utility. The synthesis involves the reaction of demethylated (+)-McN5652 with [¹⁸F]this compound, yielding a compound with structural similarity to the original McN5652 and consequently maintaining high affinity for the serotonin transporter [3]. The structural preservation approach demonstrates the value of [¹⁸F]BFM in creating effective fluorine-18 analogs of established carbon-11 tracers without significantly compromising their biological activity.
In oncology, [¹⁸F]this compound has been employed to develop various targeted imaging agents for cancer detection and characterization. The reagent enables the efficient radiolabeling of complex molecules that may be sensitive to the harsh conditions typically used in direct fluorination reactions. For instance, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an important amino acid analog tracer for brain tumor imaging, can be synthesized using [¹⁸F]BFM or its derivatives [5] [1]. This tracer takes advantage of the increased expression of amino acid transporters in tumor cells, allowing for improved detection and delineation of various malignancies.
The fluoromethylation strategy facilitated by [¹⁸F]BFM has also been applied to develop tracers for receptor imaging in cancer. For example, [¹⁸F]fluorocholine, used in PET imaging of prostate cancer, can be synthesized via [¹⁸F]BFM as an intermediate [5]. The versatile chemistry of [¹⁸F]BFM allows for the creation of diverse molecular structures that can target specific biological processes upregulated in cancer cells, such as choline metabolism, amino acid transport, and receptor expression.
Table 2: Radiopharmaceuticals Synthesized Using [¹⁸F]this compound
| Tracer Name | Biological Target | Application | Radiochemical Yield | Molar Activity |
|---|---|---|---|---|
| [¹⁸F]FMeNER-D2 | Norepinephrine Transporter | Neuroimaging | 9.0% ± 0.8% (n=3) | 130-275 GBq/μmol |
| [¹⁸F]FMe-McN | Serotonin Transporter | Neuroimaging | Satisfactory (specific values not provided) | Not specified |
| [¹⁸F]Fluorocholine | Choline Metabolism | Oncology (Prostate Cancer) | Not specified | Not specified |
| [¹⁸F]FET | Amino Acid Transport | Oncology (Brain Tumors) | Not specified | Not specified |
| [¹⁸F]BFM (itself) | Versatile Precursor | Radiochemistry | High (specific values not provided) | 934 GBq/μmol (median) |
The data presented in Table 2 illustrates the diverse applications of [¹⁸F]this compound in developing PET tracers for both neurological and oncological targets. The consistent performance across different tracer types highlights the reliability of [¹⁸F]BFM as a radiochemical precursor. The molar activities achieved with these syntheses are sufficiently high for receptor-targeted imaging, minimizing the risk of pharmacological effects or receptor saturation during PET studies [6] [4].
The following diagram illustrates the complete experimental workflow for using [¹⁸F]this compound in radiopharmaceutical development:
Figure 1: Experimental workflow for developing PET tracers using [¹⁸F]this compound
The workflow begins with cyclotron production of [¹⁸F]fluoride through proton bombardment of [¹⁸O]water [5] [1]. The aqueous [¹⁸F]fluoride is then dried azeotropically with acetonitrile in the presence of a phase transfer catalyst such as kryptofix-222 and potassium carbonate to enhance reactivity [5] [1]. The next step involves the nucleophilic substitution reaction where dried [¹⁸F]fluoride reacts with dibromomethane to form [¹⁸F]this compound [4]. The crude product undergoes purification through distillation or cartridge-based methods to yield pure [¹⁸F]BFM [4].
For tracer synthesis, the purified [¹⁸F]BFM undergoes a second reaction with a precursor molecule containing appropriate functional groups (e.g., thiols, phenols) to form the desired radiotracer [6] [3]. This reaction typically occurs under milder conditions compared to direct fluorination methods, preserving the integrity of heat-sensitive biomolecules. The resulting tracer is then purified using techniques such as high-performance liquid chromatography (HPLC) or solid-phase extraction [6]. Finally, quality control procedures ensure the product meets specifications for identity, purity, specific activity, and sterility before release for PET imaging studies [4].
[¹⁸F]this compound represents a valuable tool in the radiochemist's arsenal for developing novel PET tracers. Its utility stems from the favorable characteristics of the fluorine-18 isotope combined with the chemical versatility of the fluoromethylation approach. The methodology enables radiolabeling of diverse molecular scaffolds, including heat-sensitive biomolecules that would not withstand harsh direct fluorination conditions. The automated synthesis of [¹⁸F]BFM at high specific radioactivities further enhances its practical utility in both clinical and research settings [4].
Future developments in this area will likely focus on expanding applications to new biological targets and optimizing synthesis protocols to improve yields and efficiency. The continued exploration of [¹⁸F]BFM chemistry may lead to novel tracers for emerging diagnostic needs in neurology, oncology, and cardiology. Furthermore, methodological advancements such as the recently described one-pot fluoromethylation approaches [6] demonstrate the ongoing innovation in this field, potentially streamlining production and expanding access to these important imaging agents.
This compound (CH₂BrF), particularly its fluorine-18 isotopomer (CH₂Br¹⁸F), represents a crucial chemical intermediate in the preparation of positron emission tomography (PET) radiopharmaceuticals. The unique reactivity of this mixed halomethane enables efficient radiofluorination strategies for producing clinically relevant tracers. The shorter carbon-halogen bonds in this compound compared to other halomethanes contribute to its enhanced reactivity in nucleophilic substitution reactions, making it particularly valuable for radiolabeling applications where time efficiency is critical due to the 110-minute half-life of fluorine-18 [1].
The utility of [¹⁸F]FCH₂Br in radiochemistry stems from its balanced reactivity profile—the bromine atom serves as a better leaving group compared to fluorine, facilitating nucleophilic displacement while the fluorine-18 remains incorporated in the final molecular structure. This strategic molecular design enables radiochemists to employ [¹⁸F]fluorobromomethane as a versatile building block for introducing the fluorine-18 label into complex molecules through efficient alkylation reactions. The development of reliable methods for producing [¹⁸F]FCH₂Br has significantly expanded the toolbox available for preparing clinical PET imaging agents, particularly for oncology applications where radiolabeled choline analogs have demonstrated substantial diagnostic value [2] [3].
This compound possesses distinct chemical characteristics that make it particularly suitable for radiochemical applications. As a mixed gaseous halomethane, it exhibits solubility in alcohol and high solubility in chloroform, providing flexibility in solvent selection for various reaction conditions. The compound has a molecular weight of 112.93 g/mol and a boiling point of 19°C (292 K, 66°F), which contributes to its volatility—a property exploited in purification and transfer processes during automated synthesis [1]. The standard molar entropy (S°gas) is 276.3 J/(mol·K) with a heat capacity (cp) of 49.2 J/(mol·K), thermodynamic parameters that influence reaction optimization and energy requirements during synthesis [1].
The molecular structure of this compound adopts a tetrahedral geometry characteristic of sp³-hybridized carbon centers, with bond lengths and angles that reflect the electronic differences between bromine and fluorine atoms. The electronegativity disparity between these halogens creates a dipole moment that influences both reactivity and physical behavior. From a practical perspective, the ozone depletion potential of this compound is 0.73, necessitating appropriate environmental controls and responsible handling practices during use [1]. These physicochemical properties collectively inform the strategic implementation of this compound in radiochemical synthesis, particularly when the fluorine-18 isotopomer is required for PET tracer development.
The fluorine-18 isotopomer of this compound incorporates a radioactive isotope with exceptional characteristics for medical imaging. Fluorine-18 decays primarily by positron emission (97%), with a physical half-life of 109.7 minutes [4]. This half-life strikes an optimal balance, providing sufficient time for multi-step synthesis processes while minimizing radiation exposure to patients. The low positron energy (maximum 0.635 MeV) results in short positron range tissue, which translates to high-resolution PET images due to reduced blurring effects [4]. These favorable decay properties, combined with the versatile chemistry of fluorine-18, have established it as the predominant radionuclide for PET tracer development across numerous clinical and research applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Notes |
|---|---|---|---|
| Molecular Formula | CH₂BrF | - | - |
| Molar Mass | 112.93 | g/mol | - |
| Boiling Point | 19 | °C | At standard pressure |
| Standard Molar Entropy (S°gas) | 276.3 | J/(mol·K) | - |
| Heat Capacity (cp) | 49.2 | J/(mol·K) | - |
| Ozone Depletion Potential | 0.73 | - | Regulatory concern |
| Solubility in Alcohol | Soluble | - | - |
| Solubility in Chloroform | Very soluble | - | - |
| Molecular Geometry | Tetrahedral | - | - |
Table 2: Fluorine-18 Nuclear Properties
| Property | Value | Unit | Significance |
|---|---|---|---|
| Half-Life | 109.7 | minutes | Allows complex synthesis |
| Decay Mode | β⁺ (97%) | - | Ideal for PET imaging |
| Maximum Positron Energy | 0.635 | MeV | Lower energy = better resolution |
| Photon Energy | 511 | keV | Annihilation photons |
| Production Route | ¹⁸O(p,n)¹⁸F | - | Cyclotron production |
This compound containing fluorine-18 ([¹⁸F]FCH₂Br) serves as a critical intermediate in the synthesis of [¹⁸F]fluorocholine, a clinically important PET radiopharmaceutical for imaging tumors with elevated lipogenesis. The two-step radiosynthesis begins with nucleophilic [¹⁸F]fluoride reacting with dibromomethane to form [¹⁸F]fluorobromomethane, followed by N-alkylation of N,N-dimethylaminoethanol (DMAE) to yield the final [¹⁸F]fluorocholine product [3] [2]. This synthetic approach leverages the reactivity disparity between the halogens in [¹⁸F]FCH₂Br, where bromine serves as a superior leaving group compared to fluorine, facilitating efficient alkylation under optimized conditions.
[¹⁸F]Fluorocholine has demonstrated particular utility in prostate cancer imaging, where it accumulates in malignant cells through increased choline kinase activity and incorporation into phosphatidylcholine in cell membranes [2]. The clinical adoption of this tracer benefits from the favorable half-life of fluorine-18 compared to carbon-11 labeled choline (20.4 minutes), enabling wider distribution to facilities without on-site cyclotrons and allowing more flexible imaging protocols [2]. The diagnostic efficacy of [¹⁸F]fluorocholine extends beyond prostate cancer to include brain tumor characterization, where it exploits the upregulated choline metabolism in malignant gliomas for improved detection and delineation [2].
The implementation of [¹⁸F]FCH₂Br chemistry on commercial synthesis modules has enabled reproducible, high-quality production of [¹⁸F]fluorocholine for clinical use. Research by Sperandeo et al. demonstrated the successful adaptation of this synthesis to a modified GE TracerLab FX FDG module, incorporating specific adjustments to accommodate the unique requirements of the two-step process [2]. Key modifications included optimization of helium flow rates (30 mL/min) for efficient transfer of the volatile [¹⁸F]FCH₂Br intermediate and implementation of a solid-phase extraction purification system using Sep-Pak cartridges to streamline the process and reduce synthesis time [2].
The automated synthesis approach achieves impressive performance metrics, with radiochemical purity ≥99% and reliable production yields sufficient for multiple clinical doses [5] [2]. The simplified purification process, avoiding azeotropic drying and implementing cartridge-based separation, reduces total synthesis time by approximately 10 minutes—a significant improvement in the context of fluorine-18 radiochemistry where approximately 1% of radioactivity is lost every 2.2 minutes [5]. This automated methodology enhances radiation safety by minimizing manual interventions and ensures compliance with Good Manufacturing Practice (GMP) standards required for clinical radiopharmaceutical production [5].
Table 3: Performance Metrics of Automated [¹⁸F]Fluorocholine Synthesis
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Radiochemical Yield | 9-20% | Decay-corrected | [5] [3] |
| Radiochemical Purity | ≥99% | Area percentage | [2] [3] |
| Synthesis Time | 45-50 minutes | From EOB to final product | [3] |
| Molar Activity | >1 TBq/μmol | Typical for [¹⁸F]fluoride | [4] |
| Production Capacity | Several clinical doses | Single production run | [5] |
[¹⁸F]Fluoride Preparation: Trap [¹⁸F]fluoride from irradiated [¹⁸O]H₂O on QMA cartridge. Elute with solution containing K₂CO₃ (2.5 mg) and Kryptofix 2.2.2 (20 mg) in water/acetonitrile into reaction vessel [2].
Azeotropic Drying: Evaporate solvent at 110°C for 3 minutes. Add anhydrous acetonitrile (2 × 1 mL) and evaporate after each addition to ensure complete drying [2].
[¹⁸F]FCH₂Br Formation: Add 10% dibromomethane in anhydrous acetonitrile to reaction vessel. Heat at 95°C for 4 minutes with reactor outlet connected to Sep-Pak Silica cartridge to remove volatile byproducts [2].
[¹⁸F]FCH₂Br Transfer: Using helium flow (30 mL/min), transfer [¹⁸F]FCH₂Br through Sep-Pak Silica cartridge to Sep-Pak tC18 containing DMAE (300 μL) over 3-10 minute period [2].
Alkylation Reaction: Allow N-alkylation of DMAE with [¹⁸F]FCH₂Br to proceed at room temperature on the solid support [2].
Purification: Pass reaction mixture through cation exchange cartridge (Accell CM). Wash with ethanol (10 mL) and water (10 mL) [2].
Formulation: Elute purified [¹⁸F]fluorocholine with saline (3 mL). Sterilize by filtration through 0.22 μm filter into sterile, pyrogen-free vial [2].
Table 4: Quality Control Specifications for [¹⁸F]Fluorocholine
| Test Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Radiochemical Purity | HPLC with radiometric detection | ≥99% | [2] |
| Radiochemical Identity | HPLC retention time | Corresponds to reference standard | [2] |
| Residual Solvents | Gas chromatography | Meet RF/European Pharmacopoeia limits | [5] [2] |
| DMAE Content | GC with amine column | < specified limit | [2] |
| pH | Conductometric detection | 4.5-8.5 | [2] |
| Sterility | Membrane filtration | Sterile | [2] |
| Bacterial Endotoxins | LAL test | <175 EU/V | [5] |
| Radionuclidic Identity | Half-life measurement | 109.7±5 min | [4] |
The automated synthesis of [¹⁸F]fluorocholine employing [¹⁸F]FCH₂Br as a key intermediate follows a precise sequence of steps that can be visualized through the following workflow diagram:
Diagram 1: [¹⁸F]Fluorocholine Synthesis Workflow. This diagram illustrates the sequential steps in the automated production of [¹⁸F]fluorocholine using [¹⁸F]FCH₂Br as a key intermediate, highlighting critical process parameters and transition points.
The quality control procedures for verifying the identity, purity, and safety of the final [¹⁸F]fluorocholine product follow a comprehensive testing protocol:
Diagram 2: Quality Control Assessment Workflow. This diagram outlines the comprehensive testing protocol for [¹⁸F]fluorocholine, showing the parallel assessment pathways and decision points for product release or rejection.
Low [¹⁸F]FCH₂Br Formation Yield: Ensure complete azeotropic drying of [¹⁸F]fluoride and use freshly purified dibromomethane. Check helium flow rate (maintain at 30 mL/min) for efficient transfer [2].
Radiochemical Impurities in Early Eluate: Discard the first three minutes of [¹⁸F]FCH₂Br collection during the transfer step. HPLC analysis confirms higher purity in subsequent fractions [2].
Reduced Radiochemical Yield: Verify Kryptofix 2.2.2 concentration and freshness. Ensure reaction vessel temperature is maintained at 95±2°C during [¹⁸F]FCH₂Br formation [2].
Product Loss on Cartridges: Condition cartridges properly with ethanol and water before use. For cation exchange cartridges, ensure adequate washing with ethanol (10 mL) and water (10 mL) before elution with saline [2].
Reaction Scale-Down: Consider microvolume approaches (droplet reactors) to reduce precursor consumption and improve molar activity. Studies demonstrate efficient radiofluorination with only 60 nmol of precursor in microliter volumes [6].
Solid-Phase Extraction Optimization: Implement mixed-mode quaternary ammonium salt resins (Oasis MAX) for more efficient [¹⁸F]fluoride recovery (98.5±1.0%) with reduced K222/KHCO3 (2 μmol) [4].
Alternative Elution Methods: Explore tertiary amine-based resins (Oasis WAX) with pyridinium sulfonate elution for base-sensitive radiofluorination reactions, enabling direct use in Cu-catalyzed radiofluorinations [4].
This compound containing fluorine-18 represents a versatile intermediate that continues to enable efficient synthesis of clinically valuable PET tracers, particularly [¹⁸F]fluorocholine. The well-established two-step automated synthesis provides reliable access to this important oncologic imaging agent with radiochemical purity ≥99% and yields sufficient for multiple clinical doses [2] [5]. The optimized reaction conditions and purification methodologies detailed in these application notes support reproducible production in compliance with GMP standards.
Future developments in [¹⁸F]FCH₂Br chemistry will likely focus on further process intensification through microvolume approaches, reducing precursor consumption and enhancing molar activity [6]. The integration of novel cartridge technologies for [¹⁸F]fluoride manipulation, including phosphonium borane salts and tertiary amine resins, may provide pathways to simplify the synthesis workflow and reduce the need for azeotropic drying [4]. Additionally, application of [¹⁸F]FCH₂Br to an expanding range of target molecules beyond choline represents promising territory for research innovation. As PET imaging continues to evolve in clinical importance, the role of versatile intermediates like [¹⁸F]FCH₂Br will remain crucial for efficient production of high-quality radiopharmaceuticals.
The difluoromethyl (CF₂H) group is a valuable motif in medicinal chemistry and radiopharmaceutical development. It can act as a hydrogen bond donor, is less lipophilic than a trifluoromethyl group, and often improves metabolic stability and physiological activity of drug-like molecules [1]. Direct incorporation of a radioactive fluorine-18 (¹⁸F) atom into a CF₂H group allows for the creation of PET tracers that can track the distribution and behavior of molecules within the body.
Bromofluoromethane (CH₂BrF) and its isotopomer CH₂Br¹⁸F serve as fundamental building blocks for generating sophisticated ¹⁸F-difluoromethylating reagents [1] [2]. Recent methodologies have moved away from using ozone-depleting substances like dithis compound by employing This compound in decarboxylative bromination reactions to synthesize key precursors [1].
The table below summarizes essential thermodynamic data for this compound and related species to inform reaction design and computational studies.
Table 1: Thermochemical Data for this compound and Related Species [3]
| Species Name | Formula | State | ΔfH°(298.15 K) | Uncertainty | Units | Relative Molecular Mass |
|---|---|---|---|---|---|---|
| This compound | CH₂FBr | g | -211.9 | ± 4.9 | kJ/mol | 112.9290 |
| Bromine atom | Br | g | 111.848 | ± 0.056 | kJ/mol | 79.90400 |
| Dibromine | Br₂ | g | 30.87 | ± 0.11 | kJ/mol | 159.8080 |
This protocol describes a halofluorocarbon-free, chromatography-free synthesis on a GE TRACERlab FXFN module, adapted from current research [1].
Precursor Synthesis (Halofluorocarbon-Free)
Module Setup and Reagent Preparation
Automated Radiosynthesis Procedure
This protocol uses two tandem GE TRACERlab FXFN modules for end-to-end synthesis of a difluoromethylated tracer [1].
The following diagrams illustrate the synthetic pathways and automated workflow.
Diagram 1: Automated Workflow for [¹⁸F]Difluoromethylation. This diagram outlines the two main protocols, from precursor preparation to the final tracer.
Diagram 2: Reaction Pathways of [¹⁸F]Difluorocarbene. This diagram shows the main reaction pathways available from the [¹⁸F]difluorocarbene reagent.
These application notes demonstrate that This compound chemistry is central to modern, automated ¹⁸F-difluoromethylation. The developed protocols provide a reliable path for incorporating the valuable CF₂H group into novel molecules for drug discovery and PET radiopharmaceuticals, with emphasis on sustainability and automation-friendly processes.
The table below summarizes the key physicochemical properties of this compound (CAS 373-52-4) relevant to its environmental behavior [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 373-52-4 |
| Molecular Formula | CH₂BrF |
| Molecular Weight | 112.93 g/mol |
| Boiling Point | 17°C to 19°C |
| Density | 1.76 g/cm³ |
| Vapor Pressure | 940.3 mmHg at 25°C |
| Ozone Depletion Potential (ODP) | 0.73 (relative to CFC-11) |
This compound is recognized as a substance that can contribute to stratospheric ozone depletion due to its ozone depletion potential of 0.73 [4] [2]. Its physical properties—particularly its low boiling point, which classifies it as a gas at room temperature, and high vapor pressure—indicate high volatility, suggesting that upon release, it would readily enter the atmosphere [1] [3].
While specific transport studies were not found, research into its interaction with atmospheric surfaces provides clues. One computational study investigated its adsorption onto the anatase TiO₂ (101) surface, a process relevant to atmospheric heterogeneous chemistry. The analysis suggests this compound can interact with the surface via its bromine atom acting as a Lewis base, bonding with Lewis acid sites (Ti⁵ᶠ ions) on the surface [4].
The following methodology is adapted from a Density Functional Theory (DFT) study that modeled the interaction of CH₂BrF with a titanium dioxide surface, a process relevant to its initial atmospheric removal [4].
Title: Computational Analysis of CH₂BrF Adsorption on Anatase TiO₂ (101) Surface
1. Principle: This protocol uses computational modeling to evaluate the initial interaction between this compound and a common atmospheric mineral dust surrogate, anatase TiO₂. The strength of this interaction, measured by the binding energy, is a key parameter for understanding the potential for heterogeneous atmospheric removal.
2. Reagents and Materials:
3. Computational Methodology:
4. Workflow: The experimental workflow for this computational analysis involves several key stages, from system setup to data interpretation, as illustrated below.
This compound is classified as highly toxic and is dangerous for the environment [1]. Its use is regulated under international agreements due to its ozone-depleting properties [2].
| Calibration Parameter | Standard Used | Key Procedure | Acceptance Criteria |
|---|---|---|---|
| Control of Wavelength | Holmium oxide in 1.4 M Perchloric acid [1] [2] | Scan solution from 200-600 nm and identify absorption maxima [1]. | ±1 nm (200-400 nm); ±3 nm (400-800 nm) [2]. |
| Control of Absorbance | Potassium dichromate in 0.005 M Sulfuric acid [1] [2] | Measure absorbance at specific wavelengths (e.g., 235, 257, 350 nm) [1]. | Specific absorbance values with defined tolerances (e.g., 144.0 for 257 nm, with a tolerance of 142.8 to 145.7) [1]. |
| Limit of Stray Light | Potassium chloride solution (1.2% w/v) [1] [2] | Measure absorbance at 200 nm using water as a blank [1]. | Absorbance > 2.0 at 198 nm [1] [2]. |
| Resolution Power | Toluene in hexane (0.02% v/v) [1] [2] | Scan from 255-275 nm and measure absorbance at 269 nm and 266 nm [1]. | Ratio of absorbance (269 nm / 266 nm) ≥ 1.5 [1]. |
The following workflow diagram illustrates the general sequence for performing a full instrument calibration based on these parameters.
The control of absorbance is a critical test to verify the accuracy of the spectrophotometer's photometric scale. Below is a detailed methodology using potassium dichromate, which is a common practice in pharmaceutical quality control [1] [2].
1.0 Reagent Preparation
2.0 Instrumental Procedure
3.0 Calculations and Acceptance Criteria
Calculate the specific absorbance (A1%, 1cm) for each wavelength using the formula [2]:
Specific Absorbance = (Measured Absorbance × 10000) / Weight of potassium dichromate (in mg)
Compare the calculated values against the acceptance criteria provided in the table above [1].
To establish a calibration protocol for a specific molecule like bromofluoromethane, you would follow a structured path of characterization and method development, as shown below.
The development of efficient synthetic methodologies for fluorine-18 labeling represents a critical frontier in positron emission tomography (PET) tracer development. Bromofluoromethane derivatives serve as essential precursor compounds for the introduction of the [18F]difluoromethyl group, which possesses unique physiochemical properties that enhance physiological activities of drug compounds. Recent advances in radiochemistry have highlighted the significance of [18F]difluoromethylation reactions for PET imaging, yet limitations in precursor synthesis have hindered widespread adoption. Traditional routes to key precursors rely on ozone-depleting substances like dithis compound, which faces regulatory restrictions and commercial availability challenges. This application note details a novel halofluorocarbon-free approach via decarboxylative bromination that circumvents these limitations while enabling automated production of PET tracers with improved efficiency and sustainability [1].
The difluoromethyl group exhibits distinct advantages in radiopharmaceutical development, including reduced lipophilicity compared to trifluoromethyl groups, hydrogen bond donation capability, conformational modulation, and serving as bioisosteres for hydroxyl, thiol, or methyl groups. Furthermore, this moiety can impart metabolic stability by blocking metabolism by aldehyde oxidase, addressing a common limitation in drug development. These properties have generated substantial interest in robust methodologies for incorporating [18F]difluoromethyl groups into small molecules, particularly through the development of [18F]difluorocarbene and [18F]difluoromethyl radical prosthetic groups that enable direct 18F-difluoromethylation with high molar activity [1].
The implementation of a silver-catalyzed decarboxylative bromination strategy successfully circumvented the requirement for ozone-depleting dithis compound in precursor synthesis. This approach commenced with the alkylation of 2-mercaptobenzothiazole and 4-chlorothiophenol with ethylbromofluoroacetate under basic conditions, yielding intermediate ethylfluoroesters 12 and 13 respectively. Subsequent saponification reactions afforded the desired α-fluoroacids 14 and 15 with isolated yields of 69% and 31% over two steps, with the structure of 15 unequivocally confirmed by X-ray crystallography (CCDC 2421952). The critical decarboxylative bromination step was achieved using Tan and co-workers' modified conditions with the custom-synthesized Ag(phen)2OTf (17) catalyst (73% yield), providing precursors 3 and 8 in 21% and 54% yield respectively [1].
Table 1: Precursor Synthesis via Decarboxylative Bromination
| Compound | Reaction Sequence | Overall Yield | Key Improvement |
|---|---|---|---|
| Precursor 3 | Alkylation → Saponification → Decarboxylative Bromination | 21% | Eliminates ozone-depleting reagents |
| Precursor 8 | Alkylation → Saponification → Decarboxylative Bromination | 54% | Avoids dithis compound requirement |
| Ag(phen)2OTf (17) | Ligand complexation | 73% | Enables decarboxylative bromination |
The translation of precursor synthesis to radiofluorination conditions demonstrated viable production of difluoromethyl reagents [18F]4 and [18F]10 on the GE TRACERlab FXFN module. Initial implementations utilizing semi-preparative HPLC purification afforded [18F]4 and [18F]10 in 4% and 3% decay-corrected RCY respectively. Significant improvements were achieved through development of a chromatography-free approach employing cartridge-based solid-phase extraction (SPE) with an alumina SPE cartridge loaded in series with a C18 Sep-Pak plus SPE cartridge. This streamlined purification method enhanced the RCY of [18F]10 to 10.1% ± 1.9% (n = 6, decay-corrected) with excellent radiochemical purity (97% ± 3% RCP) and workable molar activity (1.5–11 GBq/μmol) [1].
The automation potential of this methodology was demonstrated through a tandem module approach utilizing two GE FXFN modules linked together, enabling fully automated three-step [18F]difluorocarbene insertion radiosynthesis. This system produced a model 18F-difluoromethylated compound in adequate amounts for biological studies (99.0 MBq, 0.8% decay-corrected RCY, 1.5 GBq/μmol) within a total synthesis time of 103 minutes. The successful implementation of this automated workflow establishes a viable path forward for routine production of radiotracers via [18F]difluorocarbene insertion with [18F]10, addressing previous limitations requiring large precursor quantities (200 μmol) that were incompatible with automated radiosynthesis platforms [1].
Table 2: Radiosynthesis Performance Comparison
| Parameter | Semi-prep HPLC Approach | SPE Cartridge Approach | Tandem Automation |
|---|---|---|---|
| RCY ([18F]10) | 3% (decay-corrected) | 10.1% ± 1.9% (decay-corrected) | 0.8% (decay-corrected, final product) |
| Purification | Semi-preparative HPLC | Alumina + C18 Sep-Pak | Integrated SPE |
| RCP | Not specified | 97% ± 3% | Not specified |
| Molar Activity | Not specified | 1.5–11 GBq/μmol | 1.5 GBq/μmol |
| Synthesis Time | Not specified | Not specified | 103 minutes total |
Reagents: 1,10-Phenanthroline (200 mg, 1.0 mmol), silver triflate (257 mg, 1.0 mmol), dichloromethane (15 mL). Procedure: Dissolve 1,10-phenanthroline in dichloromethane (10 mL) under nitrogen atmosphere. Add silver triflate as a solid in one portion and stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to approximately 5 mL volume. Add diethyl ether (20 mL) to precipitate the product. Collect the solid by vacuum filtration and wash with additional diethyl ether (2 × 10 mL). Dry under high vacuum to afford Ag(phen)2OTf as a white solid (73% yield). Storage: Store protected from light at room temperature [1].
Reagents: 2-Mercaptobenzothiazole (1) or 4-chlorothiophenol (7), ethylbromofluoroacetate, potassium carbonate, ethanol, sodium hydroxide, hydrochloric acid. Procedure: Charge the starting material (2-mercaptobenzothiazole or 4-chlorothiophenol, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in ethanol (30 mL). Add ethylbromofluoroacetate (1.83 g, 10 mmol) dropwise with stirring at room temperature. Heat the mixture to 70°C for 4 hours. Cool to room temperature, filter to remove insoluble salts, and concentrate under reduced pressure. Dissolve the crude ethylfluoroester (12 or 13) in THF/water (1:1, 40 mL) and add sodium hydroxide (0.8 g, 20 mmol). Stir at room temperature for 2 hours. Acidify with 1M HCl to pH 2-3 and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over sodium sulfate and concentrate to afford α-fluoroacids 14 (69% yield over two steps) or 15 (31% yield over two steps) [1].
Reagents: α-Fluoroacid (14 or 15, 1.0 mmol), Ag(phen)2OTf (17, 0.1 mmol), N-bromosuccinimide (0.25 g, 1.4 mmol), solvent (see specific conditions below). Procedure for Precursor 3: Combine α-fluoroacid 14 (1.0 mmol) and Ag(phen)2OTf (0.1 mmol) in chloroform (10 mL). Add N-bromosuccinimide (1.4 mmol) and heat at 70°C for 2 hours. Cool the reaction mixture and filter through celite. Wash the celite with additional chloroform (10 mL) and concentrate the combined filtrates under reduced pressure. Purify by flash chromatography (hexanes/ethyl acetate) to afford precursor 3 as a colorless oil (21% yield). Procedure for Precursor 8: Combine α-fluoroacid 15 (1.0 mmol) and Ag(phen)2OTf (0.1 mmol) in the appropriate solvent. Follow similar workup procedure as for precursor 3 to afford precursor 8 (54% yield) [1].
Module Setup: Configure GE TRACERlab FXFN module according to manufacturer specifications. Reagent Preparation: Precursor 3 or 8 (2-5 mg) in appropriate solvent (1.5 mL). Fluorine-18 Processing: [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction, separated from the 18O-enriched water, and transferred to the reactor. Reaction Conditions: Add precursor solution to dry [18F]fluoride and heat at 100°C for 10 minutes. Cool and transfer to purification system [1].
Cartridge Configuration: Connect alumina SPE cartridge in series with C18 Sep-Pak plus SPE cartridge. Pre-condition with ethanol (5 mL) followed by water (10 mL). Purification: Pass the crude reaction mixture through the cartridge series. Wash with water (10 mL) followed by hexanes (5 mL). Elute [18F]10 with dichloromethane (2 mL) into collection vial. Quality Control: Analyze by radio-HPLC to determine RCP and RCY. The typical RCY is 10.1% ± 1.9% (decay-corrected) with RCP of 97% ± 3% [1].
System Configuration: Connect two GE FXFN modules in tandem with automated transfer lines. Module 1 (PG Synthesis): Dedicated to the synthesis of [18F]10 via the SPE purification method. Module 2 (Difluorocarbene Insertion): Pre-loaded with substrate (0.2 mmol) and base in appropriate solvent. Process Flow: Transfer purified [18F]10 from Module 1 to Module 2. Heat the reaction mixture at 80°C for 15 minutes. Purify via HPLC or SPE as appropriate for the specific tracer. Typical Performance: Final product in 99.0 MBq, 0.8% decay-corrected RCY, 1.5 GBq/μmol molar activity, 103 minutes total synthesis time [1].
The this compound decarboxylative bromination methodology enables unprecedented access to 18F-difluoromethylated compounds for pharmaceutical development and PET imaging. The [18F]difluoromethyl group serves as a valuable structural motif in medicinal chemistry, with demonstrated potential to enhance metabolic stability, membrane permeability, and target engagement of drug candidates. This synthetic approach has been successfully applied to the radiolabeling of diverse bioactive molecules, including heteroaromatics, boronic acid derivatives, and complex natural product scaffolds, significantly expanding the chemical space accessible for PET tracer development [1].
The implementation of continuous flow chemistry principles for this compound precursor synthesis provides substantial advantages in process safety and scalability. By generating reactive brominating agents in situ from sodium bromide and sodium hypochlorite in flow reactors, the hazards associated with molecular bromine handling are substantially mitigated. This approach minimizes the risk of runaway reactions through enhanced heat and mass transfer while improving parameter control for optimal selectivity and conversion. The methodology demonstrates compatibility with a wide range of solvent systems, including chloroform, diethyl ether, cyclohexane/DCM mixtures, and 2-MeTHF, offering flexibility for diverse substrate requirements [2].
The following diagram illustrates the complete experimental workflow from precursor synthesis to automated radiosynthesis:
Diagram 1: Complete workflow from precursor synthesis to automated radiosynthesis, highlighting key milestones and process decisions.
The development of a halofluorocarbon-free synthesis route for this compound precursors via decarboxylative bromination represents a significant advancement in PET radiochemistry methodology. This approach successfully addresses environmental concerns associated with ozone-depleting reagents while maintaining practical utility for radiopharmaceutical production. The implementation of chromatography-free purification and tandem module automation establishes a robust platform for the routine production of 18F-difluoromethylated tracers, expanding the toolbox available for molecular imaging probe development. These methodological innovations provide researchers with sustainable and efficient pathways to access structurally diverse PET tracers labeled with fluorine-18, potentially accelerating drug discovery and development processes across multiple therapeutic areas.
Bromofluoromethane represents an important chemical reagent extensively utilized in the manufacture of pharmaceutical intermediates and various specialty chemicals. Its significance stems from its role as a versatile building block in organic synthesis and medicinal chemistry. Despite its utility, traditional synthetic approaches have been hampered by inefficient methodologies yielding impure products or employing hazardous reagents. These methods have included Hunsdiecker-type reactions from fluoroacetic acid salts, Swarts reagent-mediated debrominations, and halogen exchange reactions, all of which present substantial limitations for laboratory and industrial applications alike. [1] [2]
The reductive debromination approach using organotin hydrides represents a significant advancement in this compound synthesis, offering substantially improved yields and purity profiles compared to conventional methods. This protocol specifically details the optimized preparation through radical-mediated dehalogenation of dithis compound using tri-n-butyltin hydride, a transformation that proceeds under mild conditions with exceptional selectivity. The methodology described herein addresses previous limitations in the literature where attempts at similar transformations resulted in over-reduction products or incomplete conversions, issues that have been systematically resolved through careful optimization of reaction parameters including stoichiometry, temperature control, and specialized apparatus design. [2]
These application notes provide researchers with a comprehensive procedural framework incorporating critical technical details, safety considerations, and characterization data essential for successful implementation in both discovery and development settings. The protocol has been specifically optimized to address the challenges associated with controlling the selectivity of the radical dehalogenation process while minimizing environmental impact through efficient product isolation and byproduct management strategies.
Table 1: Optimized reaction parameters for this compound synthesis
| Parameter | Optimal Range | Specific Recommendation | Experimental Notes |
|---|---|---|---|
| Molar Ratio (Organotin Hydride:Dithis compound) | 0.9:1 - 1.3:1 | 1.1:1 | Stoichiometric control is critical to minimize byproducts |
| Reaction Temperature | -20°C to +30°C | 0°C to 5°C | Lower temperatures favor mono-debromination |
| Reaction Time | 2-6 hours (reaction) + 2-12 hours (distillation) | 4 hours + 6 hours | Duration depends on scale and initiation method |
| Radical Initiator (AIBN) | 0.1-1% by weight | 0.5% by weight | Relative to dithis compound; essential for rate enhancement |
| Additional Illumination | Optional | Recommended | Accelerates initiation; visible light source sufficient |
Table 2: Performance characteristics and physicochemical properties
| Metric | Result | Conditions & Notes |
|---|---|---|
| Yield | "Good yield" (specific quantitative data not provided in sources) | Under optimized conditions; substantially improved over prior methods |
| Purity | "Good quality and purity" | After proper work-up and distillation |
| Boiling Point | 19°C | Neat this compound; dictates specialized collection methods |
| Appearance | Gas | At standard temperature and pressure |
| Solubility | Soluble in alcohol; very soluble in chloroform | Standard organic solvents |
Required Reagents:
Specialized Equipment:
Reaction Setup: Charge a dried round-bottom flask with dithis compound (1.0 molar equivalent). For small-scale reactions (≤10 mmol), no additional solvent is typically required. For larger scales, anhydrous toluene or benzene may be used as diluent (20% w/v). [2]
Initiator Addition: Add AIBN radical initiator (0.1-1% by weight relative to dithis compound). The lower end of this range (0.1-0.5%) is recommended for initial trials to control reaction exotherm. [2]
Hydride Addition: Under inert atmosphere, add tri-n-butyltin hydride (0.9-1.3 molar equivalents, optimally 1.1 equivalents) dropwise with efficient stirring. Caution: Initial addition may generate mild gas evolution. [2]
Temperature Control: Maintain reaction temperature between -20°C and +30°C, optimally at 0°C to 5°C using an external cooling bath. Precise temperature control is essential for selective mono-debromination. [2]
Reaction Monitoring: Continue stirring for 2-6 hours under inert atmosphere. The reaction may be illuminated with a standard visible light source to accelerate radical initiation. Completion is typically indicated by cessation of gas evolution and decreased refluxing. [2]
Product Collection - Option A (Simultaneous Distillation): When using a water condenser system, this compound product will distill over during the reaction. Use a series of cold traps: a first trap at -35°C to +10°C to remove any unreacted dithis compound, followed by a second trap at -196°C to -40°C to collect the this compound product. [2]
Product Collection - Option B (Post-Reaction Distillation): Alternatively, use a cold finger reflux condenser at -196°C to -40°C during the reaction to retain both reactant and product. After reaction completion, remove the cold finger and distill the product at atmospheric pressure (20-45°C) with a gentle stream of inert gas to enhance collection rate. Again, use a series of traps to separate residual dithis compound from this compound product. [2]
Product Handling: Once collected, transfer this compound to sealed storage vessels under inert atmosphere. The product is typically obtained as a colorless gas that condenses to a volatile liquid when cooled.
The transformation of dithis compound to this compound proceeds through a radical chain mechanism characterized by three distinct phases: initiation, propagation, and termination. The process begins with thermal or photolytic decomposition of the AIBN initiator, generating reactive radical species that abstract hydrogen from the tin hydride reagent. This initiation step produces tributyltin radicals that propagate the chain reaction through sequential bromine atom abstraction and hydrogen transfer steps. [2] [3]
The propagation cycle involves a tributyltin radical abstracting a bromine atom from dithis compound to yield this compound and a tributyltin bromide intermediate. This bromine abstraction generates a fluorobromomethyl radical, which subsequently reacts with another molecule of tributyltin hydride, regenerating the tin radical while forming the desired this compound product. This chain process demonstrates high efficiency due to the favorable bond dissociation energies involved, particularly the relatively weak tin-hydrogen bond (approximately 74 kcal/mol in Bu₃SnH) that cleaves homolytically under mild conditions. [3]
The selectivity for mono-debromination over further reduction is controlled through careful regulation of reaction stoichiometry, temperature, and concentration. The preference for bromine abstraction over fluorine removal stems from the weaker carbon-bromine bond compared to the carbon-fluorine bond, while the use of approximately equimolar tin hydride prevents excessive reduction to fluoromethane. This mechanistic pathway exemplifies the utility of organotin hydrides as radical reducing agents in selective dehalogenation transformations, though researchers should note the significant toxicity associated with tin compounds and their byproducts. [2] [3]
Figure 1: Mechanism of reductive debromination showing main pathway (green) and minor over-reduction pathway (red)
The separation of this compound from the reaction mixture requires specialized approaches due to its low boiling point (19°C). The implementation of a sequential cold trap system is essential for obtaining high-purity product. A first trap maintained at -35°C to +10°C effectively removes any unreacted dithis compound (higher boiling point), while the second trap at -196°C to -40°C quantitatively collects the volatile this compound product. For enhanced separation efficiency, a steady flow of inert gas (nitrogen or argon) may be purged through the reaction mixture during the distillation phase to facilitate transfer of the product to the collection traps. [2]
The organotin byproducts (primarily tributyltin bromide) represent significant environmental concerns and require proper disposal according to institutional protocols for heavy metal waste. The high lipophilicity and toxicity of these tin compounds necessitates careful handling and minimizes potential for recycling. Aqueous workup procedures are generally avoided to prevent contamination of aqueous streams with persistent organotin species. [3]
Successful preparation of this compound is confirmed through several analytical techniques:
The isotopomer CH₂Br¹⁸F containing fluorine-18 has applications in radiochemistry, though specialized analytical techniques are required for characterization of these species. [1]
Organotin Compounds: Tributyltin hydride and related organotin compounds are highly toxic and demonstrate significant lipophilicity, enabling easy absorption through skin. Appropriate personal protective equipment including nitrile gloves and safety glasses is mandatory. These compounds also present environmental hazards and require conscientious disposal. [3]
Radical Initiators: AIBN (α,α'-azoisobutyronitrile) is thermally unstable and may decompose explosively if overheated or confined. Store in cool conditions and avoid exposure to direct heat sources.
Volatile Halogenated Compounds: Both starting materials and products are volatile halogenated compounds with potential respiratory irritant properties. All procedures should be conducted in well-ventilated fume hoods with proper respiratory protection when handling concentrated materials.
This compound usage is regulated in many jurisdictions due to its ozone depletion potential (0.73), though it is typically exempt for laboratory-scale synthetic applications. Researchers should consult local regulations regarding storage, disposal, and atmospheric release of this compound. Documentation of consumption rates may be required for environmental compliance. [1]
Table 3: Troubleshooting guide for common experimental challenges
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Yield | Incorrect stoichiometry | Verify hydride:dithis compound ratio (0.9:1 - 1.3:1) |
| Incomplete radical initiation | Ensure adequate illumination; confirm AIBN freshness | |
| Temperature too low | Increase to optimal range (0°C to 5°C) | |
| Product Mixture | Over-reduction | Decrease hydride equivalents; lower temperature |
| Incomplete reaction | Extend reaction time; increase initiator concentration | |
| Slow Distillation | Inadequate cooling | Verify cold trap temperatures |
| No inert gas flow | Implement gentle nitrogen purge during collection |
This compound serves as a valuable synthetic intermediate in pharmaceutical research and development, particularly for the introduction of fluoromethyl groups in drug discovery programs. The strategic incorporation of fluorine atoms in lead compounds represents a well-established approach to modulate pharmacokinetic properties, metabolic stability, and membrane permeability. The methodology described herein provides access to this compound with significantly improved efficiency over traditional routes, enabling more extensive structure-activity relationship studies around fluorinated analogs. [1]
The radiochemical applications of this compound isotopomers, particularly those containing fluorine-18 (¹⁸F, a positron emitter), further highlight its importance in pharmaceutical sciences. These labeled compounds enable positron emission tomography (PET) imaging studies, providing critical data on drug distribution, target engagement, and metabolic fate in preclinical and clinical development. The optimized synthesis described in this protocol potentially facilitates the preparation of these important radiochemical building blocks, though specialized equipment and facilities are required for handling radioisotopes. [1]
The table below summarizes different synthesis methods and their reported yields to help you compare approaches.
| Synthesis Method | Key Reaction Details | Reported Yield | Notes / Key Improvements |
|---|---|---|---|
| From Dibromomethane [1] [2] | Nucleophilic substitution of dibromomethane with [¹⁸F]fluoride. | High Specific Radioactivity (Median: 934 GBq/μmol) [1] | Automated synthesis and purification; yield is measured by specific radioactivity rather than a percentage [1]. |
| From Silver Carboxylate [3] | Hunsdiecker-type decarboxylation of CF₂ClCO₂Ag. | Quantitative (for analogous compound CF₂Cl₂) [3] | Method reported for a similar compound (dichlorodifluoromethane), suggesting potential applicability [3]. |
| Reductive Debromination [4] [5] | Reduction of dithis compound using an organotin hydride (e.g., tri-n-butyltin hydride). | Good Yield (Best reported method for non-radioactive synthesis) [4] | Cited as the method with the highest yield for conventional preparation [4]. |
Here are detailed methodologies for the key synthesis routes identified.
This protocol is adapted from the automated synthesis of [¹⁸F]this compound and [¹⁸F]fluorocholine, where it is used as an intermediate [1] [2].
This method is cited as the one with the highest yield for the conventional preparation of this compound [4].
Q1: What is the primary challenge in achieving high yield in the radiosynthesis of [¹⁸F]this compound? The primary challenge is competing reactions. Dibromomethane has two equivalent bromine atoms, so the nucleophilic substitution by [¹⁸F]fluoride can produce not only the desired [¹⁸F]this compound but also [¹⁸F]difluoromethane. Efficient and rapid purification (e.g., by distillation) is critical to separate the desired product from the reaction mixture and unreacted starting material [2].
Q2: Why is azeotropic drying of [¹⁸F]fluoride so critical in this synthesis? The presence of even small amounts of water can severely inhibit the nucleophilic substitution reaction by solvating the fluoride ion, reducing its reactivity. Complete removal of water via azeotropic drying with acetonitrile is essential to create a highly reactive "naked" fluoride species for the reaction with dibromomethane to proceed in good yield [2].
The workflow below outlines common problems and solutions based on the synthesis protocols.
It is important to distinguish between different types of yields:
Q: Why do I need to replace dibromofluoromethane in my synthesis, and what are the main challenges?
Dithis compound is regulated due to its Ozone Depletion Potential (ODP) of 1.0 and is listed as a Class I Ozone-Depleting Substance, making it commercially unavailable [1] [2]. Its use hinders the development of sustainable chemistry protocols.
The main challenges in replacing it are:
Q: What is a viable alternative synthetic route?
A promising alternative is a decarboxylative bromination pathway that completely circumvents the use of dithis compound [1].
The workflow below illustrates this two-step precursor synthesis and the subsequent radiosynthesis of difluoromethylating reagents.
Q: What are the typical yields and characteristics of this alternative route?
The table below summarizes the quantitative data for this alternative synthesis pathway.
| Compound | Synthetic Step | Reported Yield | Key Characteristics / Conditions |
|---|---|---|---|
| Ag(phen)₂OTf (17) | Catalyst Synthesis | 73% | Required catalyst for decarboxylative bromination [1]. |
| α-Fluoroacid 14 | Alkylation & Saponification | 69% (over 2 steps) | Intermediate from 2-mercaptobenzothiazole [1]. |
| α-Fluoroacid 15 | Alkylation & Saponification | 31% (over 2 steps) | Intermediate from 4-chlorothiophenol; structure confirmed by X-ray crystallography [1]. |
| Precursor 3 | Decarboxylative Bromination | 21% | Obtained at 70 °C [1]. |
| Precursor 8 | Decarboxylative Bromination | 54% | Obtained via modified conditions [1]. |
| [¹⁸F]10 | Radiosynthesis (with HPLC) | 3% (decay-corrected RCV) | Synthesized on GE FXFN module [1]. |
| [¹⁸F]10 | Radiosynthesis (Chromatography-free SPE) | 10.1% ± 1.9% (decay-corrected RCV) | 97% ± 3% RCP; Fully automated on GE FXFN module [1]. |
1. Experimental Protocol Highlights
The decarboxylative bromination of, for example, acid 15 to form precursor 8 can be performed using Tan and co-workers' modified conditions with the synthesized catalyst Ag(phen)₂OTf (17) and potassium persulfate (K₂S₂O₈) in a bromine source at 70 °C [1].
2. Advantages of the Workflow
The table below summarizes the basic identifying information and key physical properties for Bromofluoromethane [1] [2].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 373-52-4 [3] [1] [2] |
| Molecular Formula | CH₂BrF [3] [1] [2] |
| Molecular Weight | 112.93 g/mol [3] [1] [2] |
| Appearance | Gas [1] |
| Boiling Point | 17-19°C (approx. 66°F) [1] [2] |
| Solubility | Soluble in alcohol; very soluble in chloroform [1] |
Based on the available hazard statements, this compound is considered highly toxic [2].
The diagram below outlines a general workflow for safely handling a gaseous substance like this compound, incorporating universal safety principles for highly toxic chemicals.
If exposure to this compound occurs, take the following actions immediately and seek prompt medical attention.
Why is a full Safety Data Sheet (SDS) so important? The SDS provides complete, manufacturer-specific details that are critical for safety, including permissible exposure limits (PELs), first-aid measures, stability and reactivity data, toxicological information, and ecological information. The information provided here is a summary and is not a substitute for the full SDS [3] [5].
What are the environmental concerns with this compound? this compound has an Ozone Depletion Potential (ODP) of 0.73, meaning it contributes to the destruction of the stratospheric ozone layer. Its use is regulated under international agreements [1].
My organization uses Methylene Chloride. Are there new regulations? Yes, the EPA has issued a new final rule with stricter requirements. While this specifically targets methylene chloride, it highlights a regulatory trend towards rigorous Workplace Chemical Protection Programs (WCPP) that may include lower occupational exposure limits and require enhanced monitoring, protective equipment, and worker training [6].
This framework outlines the key sections your technical support center should contain. You can populate it with specific data once obtained from technical datasheets or scientific literature.
Basic Properties & Handling
Storage & Stability
Troubleshooting
Once you find the quantitative data, you can summarize it in a clearly structured table for easy comparison. Here is a template based on the requested information types.
Table: this compound Storage Stability Conditions
| Storage Factor | Recommended Condition | Experimental Basis / Rationale | Key Reference |
|---|---|---|---|
| Temperature | e.g., -20°C or +4°C | e.g., Stability study showing <5% decomposition over 12 months at this temperature. | [Citation] |
| Container | e.g., Sealed glass ampule, protected from light | e.g., Prevents permeation and photodegradation reactions. | [Citation] |
| Atmosphere | e.g., Under an inert gas (Argon/Nitrogen) | e.g., Precludes oxidative decomposition. | [Citation] |
| Humidity | e.g., Stored with desiccant | e.g., Hydrolysis study showing increased degradation at high humidity. | [Citation] |
| Shelf Life | e.g., 24 months | e.g., Accelerated stability testing data. | [Citation] |
A detailed methodology is crucial for validating stability data. Here is a generalized protocol for a chemical stability study that can be adapted.
Protocol: Accelerated Stability Testing for this compound
Sample Preparation:
Storage Conditions:
Sampling and Analysis:
Data Interpretation:
Below is a Graphviz diagram illustrating a generic stability assessment workflow, created according to your specifications for color and formatting.
Diagram: Chemical Stability Assessment Workflow - This flowchart outlines the key decision points in a systematic stability study, from sample preparation to final protocol definition.
The following table summarizes the key purification and drying steps from a patented preparation method for bromofluoromethane [1]. This process involves a reaction between fluoromethane and bromine.
| Step | Description | Key Parameters / Purpose |
|---|
| Catalytic Cracking | The crude gaseous product mixture undergoes catalytic cracking. | Catalyst: AlF3 or a metal fluoride (e.g., Na, K, Mg, Y, La). Purpose: To decompose high-boiling-point impurities. | | Cooling & Condensation | The cracked gas is cooled to condense this compound and other condensable gases into a liquid. | - | | Drying | The liquid product is dried to remove water and acid impurities. | Drying Agent: Concentrated sulfuric acid. | | Distillation | The dried liquid undergoes distillation to separate the final product. | Collection: The fraction boiling between 18-20°C is collected as the purified this compound. [2] |
This process flow can be visualized in the following diagram:
Based on the available information, here are some draft FAQs that you can use as a starting point.
Q1: What are the common impurities when synthesizing this compound? While a specific byproduct profile is not available, the patent literature indicates that the crude reaction product contains high-boiling-point impurities that require a catalytic cracking step for decomposition [1]. Furthermore, the presence of water and acid impurities is expected, necessitating a drying step with concentrated sulfuric acid [1].
Q2: How do I purify crude this compound? A documented method involves a multi-step process [1]:
Q3: Are there environmental concerns with this compound? Yes. This compound has an Ozone Depletion Potential (ODP) of 0.73 and its use is regulated [3] [2]. Researchers must adhere to local environmental and safety regulations for its handling, storage, and disposal.
To develop more comprehensive troubleshooting guides, you may need to consult additional resources:
This technical support center is designed to help researchers and scientists navigate the regulatory and practical challenges of working with bromofluoromethane under the Montreal Protocol.
The Montreal Protocol is an international treaty designed to protect the ozone layer by phasing out the production and consumption of ozone-depleting substances (ODS) [1]. This compound, which contains ozone-depleting bromine, falls under its control.
Kigali Amendment (2016): This amendment extended the Protocol's scope to include the phase-down of hydrofluorocarbons (HFCs), which are potent greenhouse gases often used as alternatives to ODS. While this compound is not an HFC, this amendment highlights the treaty's evolving nature and dual focus on ozone and climate [1] [2].
FAQ 1: Can I use this compound in my laboratory experiments? The use of this compound is generally prohibited. However, the Montreal Protocol does include exemptions for "essential uses" where no technically or economically feasible alternative exists. For laboratory and analytical applications, a specific essential use exemption must be in place. You must consult your national authority (e.g., the EPA in the United States) to confirm the status of such exemptions and the specific approved uses [1].
FAQ 2: What are the key properties that led to its phase-out? this compound contains bromine, which is highly effective at catalytically destroying stratospheric ozone. Its Ozone Depletion Potential (ODP) is a key metric for regulation. While its exact ODP varies, all brominated compounds are controlled due to their high ozone-destroying efficiency [1] [3].
FAQ 3: What are the penalties for non-compliance? Penalties are determined by national governments in line with their obligations under the Montreal Protocol. In the United States, non-compliance can lead to significant fines and enforcement actions under the Clean Air Act. It is critical to adhere to all national regulations regarding the purchase, use, and disposal of controlled substances [3].
FAQ 4: Are there any viable alternatives for research? Identifying alternatives depends entirely on the experimental purpose. For example, if this compound is used as a methylating agent, other methyl halides or reagents may serve as substitutes. If its properties are being studied, computational chemistry or testing of alternative compounds with lower ODP may be viable paths. You should consult scientific literature and chemical alternative assessments for your specific application.
Scenario 1: A legacy research protocol specifies the use of this compound.
Scenario 2: A vendor unexpectedly offers to sell you this compound.
Scenario 3: You discover an old, unlabeled cylinder of a controlled substance in your storage.
This protocol outlines the mandatory steps for legally sourcing and using controlled substances under essential use exemptions.
For researchers whose work involves the properties or applications of halomethanes, the following table compares regulated substances with potential lower-impact compounds. This is for informational purposes only; each alternative requires rigorous evaluation for your specific application.
| Chemical Name | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP) | Key Regulatory Status | Research Considerations |
|---|---|---|---|---|
| Bromomethane (Methyl Bromide) [3] | ~0.6 (Significant) | ~2 | Fully phased out under Montreal Protocol; critical use exemptions only. | Legacy fumigant; historical importance. |
| Chlorofluorocarbons (CFCs) [1] | 0.6 - 1.0 (High) | 4,680 - 10,720 (High) | Fully phased out globally. | Used in early refrigeration & as propellants. |
| R32 (HFC) [5] | 0 | 675 (Moderate) | Phasedown under Kigali Amendment; not an ODS. | Modern refrigerant; research focus on energy efficiency & lower-GWP alternatives. |
| Hydrochlorofluorocarbons (HCFCs) [1] | 0.01 - 0.5 (Low to Medium) | 76 - 2,270 (Low to High) | Phased out in developed countries; phase-out ongoing in developing countries. | Used as transitional replacements for CFCs. |
For researchers replacing bromofluoromethane, the following options are available. Fluoroiodomethane serves as a direct substitute in existing reactions, while the XeF₂ method requires a different synthetic route.
| Alternative | Key Advantage | Considerations & Best For |
|---|---|---|
| Fluoroiodomethane (FIM) [1] [2] | Non-ozone depleting direct replacement for BFM [1] [2]. | Direct fluoromethylation reactions; alternative for synthesizing steroids like fluticasone [1] [2]. |
| Xenon Difluoride (XeF₂) [3] | Enables fluorodecarboxylation, providing a non-ODS pathway [3]. | New synthetic routes; fluorodecarboxylation of steroid intermediates [3]. |
The workflow below illustrates the two alternative pathways for obtaining a fluorinated target molecule, compared to the traditional method using this compound.
The following detailed methodology is adapted from a green synthesis route developed for fluticasone propionate [3]. This protocol provides a viable non-ODS pathway.
Workflow: XeF₂ Fluorodecarboxylation Route
1. Synthesis of tert-Butyl Ester Intermediate (14)
2. Protection of 11β-Hydroxyl Group (15)
3. Hydrolysis to Precursor Acid (16)
4. Key Fluorodecarboxylation Step
5. Deprotection to Final Product (Fluticasone Propionate)
Why is it critical to find an alternative to this compound? this compound has an Ozone Depletion Potential (ODP) of 0.73 and its production is controlled and phased out under the Montreal Protocol. Using it is environmentally damaging and increasingly regulated [3] [4].
Can I directly substitute this compound with fluoroiodomethane in my existing protocol? Yes, fluoroiodomethane (FIM) is marketed as a direct, non-ozone depleting alternative to BFM for fluoromethylation reactions, including in the synthesis of steroids like fluticasone [1] [2]. You may need to optimize reaction conditions such as equivalents, solvent, and temperature for best results.
Why is the yield low in the XeF₂ fluorodecarboxylation route, and how can I improve it? The 10% yield is attributed to the low reactivity of the starting materials and competing side reactions, including the cleavage of the thioester group by XeF₂ [3]. To improve yield, ensure strict temperature control (do not exceed -10°C), precisely monitor reaction time, and carefully optimize the equivalents of XeF₂ used.
For easy comparison, here are the key quantitative data for this compound (CH₂BrF):
| Property | Value | Reference / Source |
|---|---|---|
| CAS Number | 373-52-4 | [1] [2] |
| Molecular Formula | CH₂BrF | [1] [2] |
| Molecular Weight | 112.93 g/mol | [1] [3] [2] |
| Boiling Point | 17-18 °C (approx.) | [1] [3] [2] |
| Density (at 20°C) | 1.76 g/cm³ | [3] [2] |
| Standard Molar Entropy(S°gas) | 276.3 J/(mol·K) | [1] |
| Heat Capacity (cp) | 49.2 J/(mol·K) | [1] |
| Enthalpy of Formation (ΔfH° at 298.15 K) | -211.9 ± 4.9 kJ/mol | [4] |
A well-documented commercial use of this compound (BFM) is in the late-stage fluoromethylation of a thioacid to produce the Active Pharmaceutical Ingredient (API) for drugs like fluticasone propionate (found in Flonase and Advair) [3].
Reaction Goal: Synthesis of Fluticasone Propionate via Fluoromethylation [3].
The workflow for this specific reaction can be summarized as follows:
Based on general chemical knowledge and the specific protocol above, here are some potential issues and solutions that could form the basis of your FAQ section.
1. Question: The reaction yield is lower than expected. What are the key parameters to optimize?
2. Question: What are the best practices for handling this compound?
The table below summarizes fundamental technical data for this compound (CH₂BrF, CAS 373-52-4) relevant for researchers.
| Property | Description / Value |
|---|---|
| Chemical Names | Bromo(fluoro)methane, this compound, CFC 31B1, R 31B1 [1] |
| CAS Number | 373-52-4 [1] [2] |
| Molecular Formula | CH₂BrF [1] |
| Molar Mass | 112.93 g/mol [1] |
| Appearance | Gas [1] |
| Boiling Point | 19°C (66°F) [1] |
| Solubility | Soluble in alcohol; very soluble in chloroform [1] |
| Primary Hazard | Ozone Depletion Potential (ODP): 0.73 (relative to CFC-11) [1] [3] |
| Key Application | Reagent in the manufacture of intermediates, pharmaceuticals, and other chemicals [1] [3] |
Here are answers to anticipated questions based on available technical data.
Q1: What is the primary environmental concern when working with this compound, and how is it regulated?
Q2: How can this compound vapor be removed from an airstream in a laboratory setting?
Q3: What is a critical physical property to control during storage to prevent pressure buildup?
The following workflow outlines a theoretical and computational methodology for investigating this compound adsorption on a surface, as described in research [3].
A critical goal in producing radiolabeled tracers like Bromofluoromethane is achieving high molar activity (Am), defined as the radioactivity of a radionuclide divided by its molar amount (Bq/mol). A low Am is undesirable as it can saturate binding sites and cause pharmacological effects [1].
The table below summarizes key factors identified in a study on fluorine-18 labeling that are highly relevant to improving this compound labeling efficiency [1].
| Factor | Impact on Molar Activity (Am) | Experimental Finding |
|---|---|---|
| Transport Line Material | High | Using non-fluorinated polymers (Polypropylene, PEEK) significantly increased Am compared to fluorinated polymers (PTFE, ETFE), which leach stable fluoride. |
| Target Water Purity | High | The purity of the initial oxygen-18 enriched water is a critical source of non-radioactive fluoride. |
| Synthesis Reagents | High | Reagents used in the labeling synthesis can introduce stable fluoride, lowering Am. |
| Radiolytic Degradation | Moderate | Degradation of fluorinated materials due to radiation can be a source of stable fluoride. |
The following workflow details the methods used in the study to investigate the influence of transport lines on fluoride content, providing a model for systematic efficiency testing [1].
Key Experimental Steps [1]:
To find the specific comparison data you need, I suggest the following:
"this compound" AND "isotopic labeling", "CH2BrF" AND "radiochemistry", or "this compound molar activity".
This compound is recognized as an important reagent, particularly in the manufacture of pharmaceuticals and other chemicals [1]. Its isotopomer containing fluorine-18 is also used in radiochemistry [1]. The table below summarizes its core characteristics and the available experimental spectroscopic information I found.
| Characteristic/Use | Description |
|---|---|
| Chemical Formula | CH₂BrF [1] |
| Appearance | Gas [1] |
| Boiling Point | 19 °C [1] |
| Primary Uses | Pharmaceutical synthesis; radiochemistry (as an isotopomer containing fluorine-18) [2] [1] |
| Key Spectroscopic Study | High-resolution Fourier transform infrared (FTIR) spectroscopy of the isotopologue CH₂⁷⁹BrF [3] |
The main spectroscopic data comes from a high-resolution FTIR study on CH₂⁷⁹BrF [3]. The researchers analyzed the spectrum in the region between 910 and 980 cm⁻¹, which corresponds to the atmospheric window [3].
Experimental Protocol Summary:
This experimental workflow for obtaining high-resolution infrared spectra and molecular constants can be visualized as follows:
Diagram: Experimental workflow for high-resolution FTIR analysis of CH₂⁷⁹BrF, based on Visinoni et al. [3]
The table below summarizes the key identifiers and physical properties of this compound based on chemical databases.
| Property | Description |
|---|---|
| CAS Number | 373-52-4 [1] |
| Molecular Formula | CH₂BrF [1] [2] |
| Molar Mass | 112.93 g/mol [1] [2] |
| Appearance | Gas [2] |
| Boiling Point | 17-18°C [1] |
| Density | ~1.76 g/cm³ [1] |
| Primary Use in Radiochemistry | Reagent for incorporating fluorine-18 (¹⁸F) into other molecules [3] [2] |
For any radiopharmaceutical, including those derived from [¹⁸F]this compound, Radiochemical Purity (RCP) is a critical quality attribute. It ensures the radioactivity is associated with the intended chemical structure and not with impurities [4].
The European Association of Nuclear Medicine (EANM) provides guidelines for validating analytical methods for radiopharmaceuticals, which are necessary to ensure the methods are fit for purpose [5]. The general workflow for developing and performing such an analysis is summarized below.
The most common chromatographic methods used for RCP determination, which would be applicable for analyzing [¹⁸F]this compound or its derivatives, are:
These methods require a radiodetector for quantification. Common options include well scintillation counters (for low activity) and dose calibrators [4] [5].
The table below summarizes the key identifiers, properties, and environmental impacts of bromofluoromethane and some common alternative halomethanes [1] [2] [3].
| Compound Name | Chemical Formula | Common Code / Trivial Name | Boiling Point (°C) | Molar Mass (g/mol) | Ozone Depletion Potential (ODP) | Primary Uses |
|---|---|---|---|---|---|---|
| This compound | CH₂BrF | Halon 2402? [1] | 19 [1] | 112.93 [1] | 0.73 [1] | Chemical reagent, pharmaceutical intermediate [1] |
| Bromotrifluoromethane | CBrF₃ | Halon 1301, Freon 13B1 [2] | -57.75 [2] | 148.91 [2] | 10 (CCl₃F = 1) [2] | Fire suppression, refrigerant (historically) [2] |
| Chlorofluoromethane | CH₂ClF | Freon 31 [3] | Information Missing | Information Missing | Information Missing | Refrigerant (phased out) [3] |
| Dichlorodifluoromethane | CCl₂F₂ | Freon 12, CFC-12 [3] | Information Missing | Information Missing | Information Missing | Information Missing |
| Difluoromethane | CH₂F₂ | HFC-32 [3] | Information Missing | Information Missing | 0 [3] | Refrigerant [3] |
A key differentiator in reactivity is the synthetic approach. Here are detailed methodologies for producing this compound and a common alternative.
The synthesis of this compound on a 1 mmol scale can be achieved via a modified Borodine–Hunsdiecker reaction [4].
Bromotrifluoromethane is synthesized industrially in a two-step process from chloroform [2].
CHCl₃ + 3 HF → CHF₃ + 3 HClCHF₃ + Br₂ → CBrF₃ + HBrUnderstanding the bond dissociation and spectral properties is crucial for predicting reactivity, particularly in photochemical applications.
Diagram: UV-Induced Photodissociation of CF₃Br. The pathway shows how absorption of ultraviolet light can lead to bond cleavage, producing trifluoromethyl and bromine radicals, which are highly reactive species. The wavelength (λ) can influence the quantum yield and the electronic state of the generated bromine atom [5].
The photodissociation dynamics are a direct measure of reactivity. The following table compares key experimental findings for several brominated methanes [5].
| Molecule | Primary Photodissociation Pathway | Key Experimental Findings & Quantum Yields |
|---|---|---|
| CF₃Br | CF₃Br + hν → CF₃• + Br• | Shows wavelength-specific quantum yields for excited Br atoms (²P₁/₂). Laser UV photofragmentation allows for selective bond dissociation [5]. |
| CF₂Br₂ | CF₂Br₂ + hν → CF₂ + 2Br• | Photodissociation at 248 nm studied with time-resolved absorption. Research also probes the Br₂ elimination channel using cavity ring-down spectroscopy [5]. |
| CF₂ClBr | CF₂ClBr + hν → Products (Cl, Br, CF₂) | UV laser photodissociation at 298 K provides quantum yields for Cl, Br, and CF₂ generation, allowing for direct comparison of bond-breaking efficiency [5]. |
When selecting a halomethane for your research, consider these practical aspects:
This compound (CH₂FBr) is used in radiochemistry for fluorine-18 labeling, a key technique in developing Positron Emission Tomography (PET) tracers [1]. The table below compares two methods that use the this compound precursor for synthesizing [18F]fluorocholine.
Comparison of [18F]fluorocholine Synthesis Methods Using this compound
| Feature | Method 1: Direct Alkylation with [18F]FBrM |
Method 2: Alkylation with [18F]Fluoromethyl Tosylate |
|---|---|---|
| Alkylating Agent | [18F]Fluorobromomethane ([18F]FBrM) |
[18F]Fluoromethyl tosylate |
| Form | Volatile gas | Liquid |
| Handling & Suitability | "Difficult-to-handle" [1]; less desirable for routine production | More practical; better suited for reliable, reproducible routine production |
| Key Outcome | Enables synthesis but is cumbersome | Improved reliability and reproducibility of the radiosynthesis |
The following diagram illustrates the role of this compound within the broader workflow of developing a novel deuterated radiotracer, as described in the research.
The primary efficiency concern identified is practical handling versus synthetic utility:
[18F]Fluorobromomethane can be used for radiofluorination, its nature as a "volatile, difficult-to-handle gas" makes it less efficient for routine and reliable synthesis [1].[18F]fluoromethyl tosylate, which is a liquid and was found to provide a "reliable and reproducible radiosynthesis methodology" for creating the target molecule [1].
The table below summarizes fundamental data for bromofluoromethane and details a specific, efficient reaction it undergoes, which highlights its utility in synthetic chemistry.
| Property / Aspect | Details |
|---|---|
| Molecular Formula | CH₂FBr [1] |
| Molar Mass | 112.93 g/mol [1] |
| Appearance | Gas [1] |
| Boiling Point | 19 °C (66 °F; 292 K) [1] |
| Standard Molar Entropy, Sogas | 276.3 J/(mol·K) [1] |
| Heat Capacity, cp | 49.2 J/(mol·K) [1] |
| Enthalpy of Formation, ΔfH°(298.15 K) | -212.4 ± 5.5 kJ/mol [2] |
| Example Reaction | Nickel-catalyzed reductive monofluoroalkylation with alkyl tosylates [3] |
| Reaction Conditions | Nickel catalyst, mild base, mild conditions [3] |
| Reported Efficiency | High efficiency, good functional-group compatibility [3] |
While not specific to this compound, research on similar compounds provides insight into the behavior of fluorinated methanes under high heat. The pyrolysis of fluoromethane (CH₃F) begins around 900°C [4].
The process involves free radical mechanisms and shows a strong preference for H• elimination over F• elimination due to the greater strength of the C-F bond [4]. The energy barriers for hydrogen abstraction by H• atoms have been calculated as follows:
| Molecule | Energy Barrier for H Abstraction (kcal/mol) |
|---|---|
| CH₃F (Fluoromethane) | 11.8 [4] |
| CH₂F₂ (Difluoromethane) | 9.7 [4] |
| CHF₃ (Trifluoromethane) | 12.8 [4] |
In contrast, the abstraction of a fluorine atom is much less favorable, with calculated barriers of 31.4 kcal/mol for CH₃F, 34.1 kcal/mol for CH₂F₂, and 40.3 kcal/mol for CHF₃ [4].
For a visual summary of the initial steps in fluoromethane pyrolysis, see the diagram below.
The following methodology is adapted from the nickel-catalyzed monofluoroalkylation study to illustrate a modern application of this compound [3].
Objective: To achieve the direct terminal monofluoromethylation of an alkyl tosylate using this compound.
Key Components:
Workflow: The general sequence of the experimental process is outlined below.
This compound serves as a valuable reagent in specific, advanced chemical syntheses.
Flammable;Compressed Gas;Acute Toxic;Irritant